

Acetobromocellobiose: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Acetobromocellobiose

Cat. No.: B082546

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Abstract

Hepta-O-acetyl- α -D-cellobiosyl bromide, commonly known as **Acetobromocellobiose**, is a key intermediate in carbohydrate chemistry, particularly valued for its role as a glycosyl donor in the synthesis of β -glycosides. Its application is pivotal in the development of various bioactive compounds and complex oligosaccharides. This technical guide provides a comprehensive overview of the commercial availability of **Acetobromocellobiose**, detailed experimental protocols for its synthesis, and its application in glycosylation reactions, specifically the Koenigs-Knorr reaction. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Commercial Availability and Suppliers

Acetobromocellobiose (CAS No. 14227-66-8) is available from several commercial chemical suppliers. The purity, available quantities, and lead times can vary. Researchers should always request a certificate of analysis to ensure the quality of the material.

Table 1: Commercial Suppliers of **Acetobromocellobiose**

Supplier	Product Number(s)	Purity	Available Quantities	Typical Lead Time
MedChemExpress	HY-W145677	>98%	100 mg, 250 mg, 500 mg, 1 g	2-4 weeks
ChemicalBook	CB9431540	>98%	1 g, 5 g, 10 g, 100 g	Inquire
City Chemical LLC	2883CC	96%	500 mg, 1 g, 5 g	In Stock
Santa Cruz Biotechnology	sc-283380	Inquire	1 g, 5 g	Inquire
Career Henan Chemical Co.	JS-10386	98%	10g	3-5 days

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

Table 2: Physicochemical Data of **Acetobromocellobiose**

Property	Value	Reference
CAS Number	14227-66-8	[various]
Molecular Formula	C ₂₆ H ₃₅ BrO ₁₇	[various]
Molecular Weight	699.45 g/mol	[various]
Appearance	White to off-white crystalline powder	[various]
Melting Point	180-190 °C	[various]
Solubility	Soluble in chloroform and dichloromethane.	[various]
Storage	Store at 2-8°C, desiccated. Sensitive to moisture.	[various]

Synthesis of Acetobromocellobiose

The synthesis of **Acetobromocellobiose** is typically a two-step process starting from cellulose. The first step involves the acetolysis of cellulose to produce α -D-cellobiose octaacetate. The second step is the conversion of the octaacetate to the desired glycosyl bromide.

Experimental Protocol: Synthesis of α -D-Cellobiose Octaacetate from Cellulose

This protocol is adapted from the procedure described in Organic Syntheses.[\[1\]](#)[\[2\]](#)

Materials:

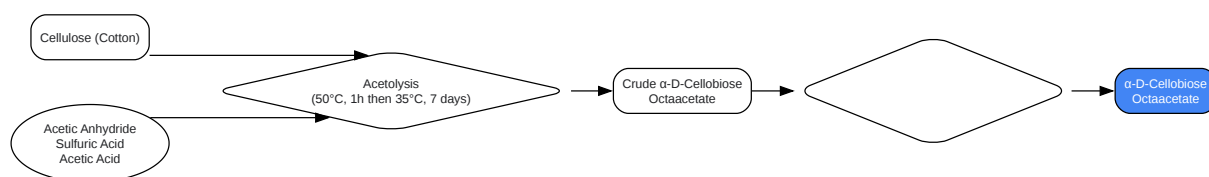
- Absorbent cotton (100 g)
- Acetic anhydride (800 mL)
- Sulfuric acid (concentrated, 72 mL)
- Acetic acid (glacial, 150 mL)

- Methanol
- Chloroform
- Norite (activated carbon)

Procedure:

- Prepare a solution of sulfuric acid in acetic anhydride by slowly adding 72 mL of concentrated sulfuric acid to 328 mL of acetic anhydride while cooling in an ice bath.
- In a separate large flask, add 100 g of absorbent cotton to 472 mL of acetic anhydride and 150 mL of glacial acetic acid.
- Slowly add the sulfuric acid-acetic anhydride mixture to the cotton suspension with vigorous stirring, maintaining the temperature between 45-55°C.
- Once the addition is complete and the initial exothermic reaction subsides, heat the mixture in a water bath at 50°C for 1 hour, or until the cotton has completely dissolved.
- Stopper the flask and keep it in an oven at 35°C for 7 days. Crystallization of α -D-cellobiose octaacetate should begin after the second day.^[1]
- After 7 days, pour the semi-crystalline mass into 8 L of cold water with stirring. The precipitate will become crystalline.
- Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then drain well.
- Triturate the moist product with 250 mL of warm methanol, cool, and collect the solid by filtration. Wash with cold methanol.
- For further purification, dissolve the crude product in 300 mL of chloroform. Filter the solution through a pad of Norite.
- Concentrate the chloroform filtrate under reduced pressure until crystallization begins. Redissolve the crystals by warming and then precipitate by pouring into 750 mL of warm methanol.

- Cool the mixture to 0°C, collect the crystalline α -D-cellobiose octaacetate, wash with cold methanol, and dry.



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Fig. 1: Workflow for the synthesis of α -D-cellobiose octaacetate.

Experimental Protocol: Synthesis of Acetobromocellobiose from α -D-Cellobiose Octaacetate

This protocol is a general method for the bromination of peracetylated sugars.

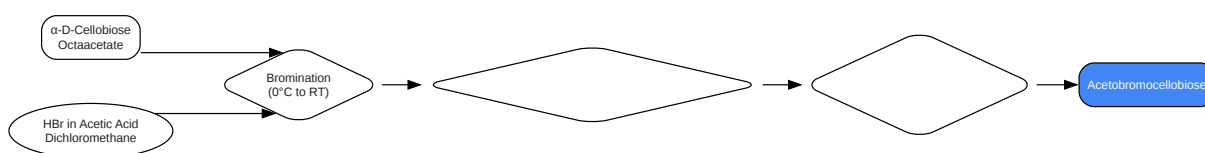
Materials:

- α -D-Cellobiose octaacetate (1 equivalent)
- Hydrogen bromide (HBr) in glacial acetic acid (33% w/v, excess)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate
- Diethyl ether (cold)

Procedure:

- Dissolve α -D-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

- Cool the solution to 0°C in an ice bath.
- Slowly add an excess of a 33% solution of HBr in glacial acetic acid to the stirred solution.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, dilute the mixture with dichloromethane and pour it into a separatory funnel containing ice-cold water.
- Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to obtain a syrup.
- Co-evaporate the syrup with toluene to remove residual acetic acid.
- Dissolve the resulting foam in a minimal amount of dichloromethane and precipitate the product by adding cold diethyl ether.
- Collect the white crystalline precipitate of **Acetobromocellobiose** by filtration, wash with cold diethyl ether, and dry under vacuum.



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Fig. 2: Workflow for the synthesis of **Acetobromocellobiose**.

Application in Drug Development: The Koenigs-Knorr Reaction

Acetobromocellobiose is a versatile glycosyl donor for the formation of β -glycosidic linkages via the Koenigs-Knorr reaction.^{[3][4]} This reaction is fundamental in the synthesis of a wide range of biologically active glycosides, including those with potential therapeutic applications.^{[5][6][7]} The presence of the participating acetyl group at the C-2' position of the non-reducing end of the cellobiose unit ensures the formation of the 1,2-trans-glycosidic linkage, leading to the β -anomer.^[3]

General Experimental Protocol: Koenigs-Knorr Glycosylation

This protocol describes a general procedure for the glycosylation of an alcohol with **Acetobromocellobiose**.

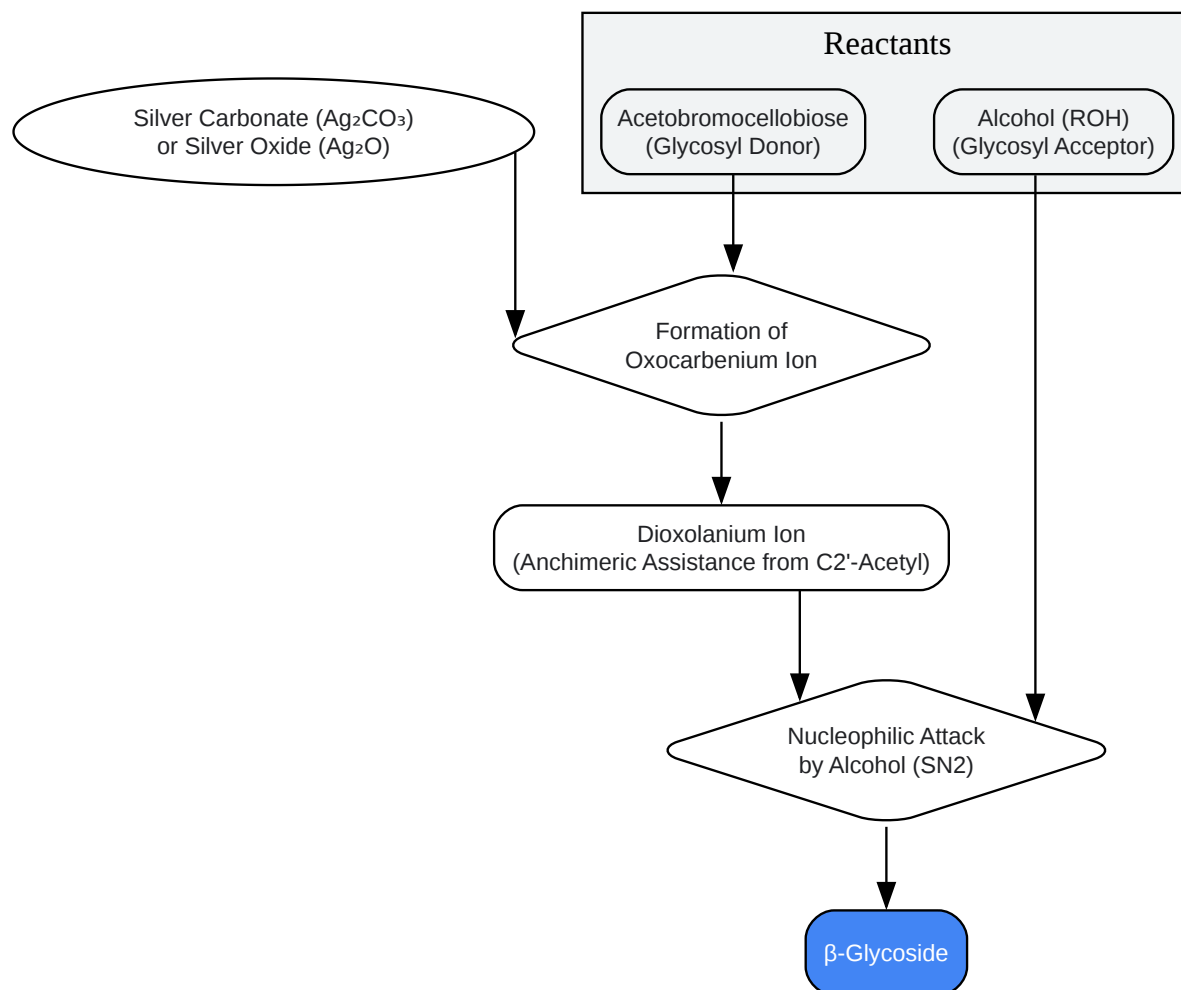
Materials:

- **Acetobromocellobiose** (1 equivalent)
- Alcohol acceptor (1.2-1.5 equivalents)
- Silver(I) carbonate (Ag_2CO_3) or Silver(I) oxide (Ag_2O) (promoter, 2-3 equivalents)
- Anhydrous dichloromethane or toluene
- Drierite or molecular sieves
- Celite

Procedure:

- To a solution of the alcohol acceptor in anhydrous dichloromethane, add freshly activated Drierite or molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., argon).
- Add silver carbonate or silver oxide to the mixture.

- Add a solution of **Acetobromocellobiose** in anhydrous dichloromethane dropwise to the stirred suspension at room temperature.
- Protect the reaction from light by wrapping the flask in aluminum foil.
- Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the alcohol.
- Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
- Wash the Celite pad with dichloromethane.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired β -glycoside.



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Fig. 3: Simplified signaling pathway of the Koenigs-Knorr reaction.

Conclusion

Acetobromocellobiose is an indispensable reagent for the synthesis of complex carbohydrates and glycoconjugates. Its commercial availability facilitates its use in various research and development settings. The protocols provided in this guide offer a starting point for the synthesis and application of this important glycosyl donor. Mastery of these techniques can significantly contribute to the advancement of drug discovery programs targeting glycosylated natural products and their analogs. Researchers should always adhere to strict

safety protocols when handling the reagents mentioned, particularly concentrated acids and brominating agents.

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